molecular formula C7H6N2O4 B12461310 2-Methoxy-5-nitroisonicotinaldehyde

2-Methoxy-5-nitroisonicotinaldehyde

Cat. No.: B12461310
M. Wt: 182.13 g/mol
InChI Key: GSCIONWATUPTAN-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroisonicotinaldehyde is an organic compound with a molecular formula of C7H6N2O4 It is a derivative of isonicotinaldehyde, featuring both methoxy and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitroisonicotinaldehyde typically involves the nitration of 2-methoxyisonicotinaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitroisonicotinaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-Methoxy-5-aminoisonicotinaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-Methoxy-5-nitroisonicotinic acid.

Scientific Research Applications

2-Methoxy-5-nitroisonicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitroisonicotinaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitroaniline: Similar in structure but with an amino group instead of an aldehyde group.

    2-Methoxy-5-nitrobenzaldehyde: Similar in structure but lacks the isonicotinyl moiety.

    2-Methoxy-5-nitropyridine: Similar in structure but with a pyridine ring instead of an isonicotinyl ring.

Properties

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-methoxy-5-nitropyridine-4-carbaldehyde

InChI

InChI=1S/C7H6N2O4/c1-13-7-2-5(4-10)6(3-8-7)9(11)12/h2-4H,1H3

InChI Key

GSCIONWATUPTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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